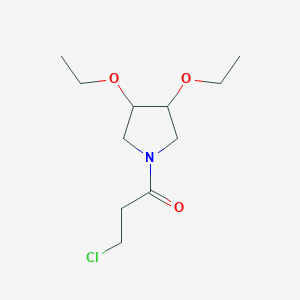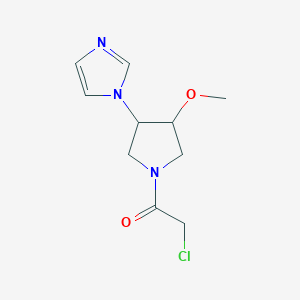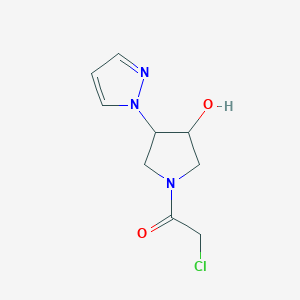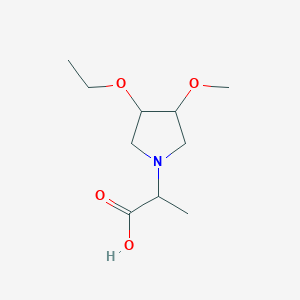
5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one
Übersicht
Beschreibung
5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one, also known as MPTP, is a chemical compound that has been widely studied in the scientific community due to its potential applications in research. MPTP is a pyranone derivative that has been shown to have a variety of biochemical and physiological effects, making it an important tool for investigating the mechanisms of action of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Cytoprotective Antiulcer Activity
Compounds related to "5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one" have been synthesized and evaluated for their cytoprotective antiulcer activities. For instance, certain pyrimidine derivatives have shown potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rat models, indicating their potential for treating ulcerative conditions (Ikeda et al., 1996).
Radiosynthesis and Evaluation for Imaging
Derivatives of "5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one" have been radiolabeled and evaluated for their potential in imaging studies, specifically targeting cyclooxygenase enzymes by positron emission tomography (PET). However, the studies indicated substantial non-specific binding, suggesting that further modifications might be necessary for effective imaging applications (Fujisaki et al., 2005).
Obesity and Energy Metabolism
Research into the derivatives of xanthohumol, a compound related to "5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one", has shown promising results in the management of diet-induced obesity and insulin resistance in mouse models. These compounds, particularly a pyrazole derivative, have been found to induce energy expenditure and improve glucose tolerance, suggesting a novel approach to treating metabolic disorders (Paraiso et al., 2021).
Chemical Carcinogen Inhibitory Activity
Another study focused on the synthesis of 2-tert-butyl-4-hydroxyanisole, a compound structurally related to "5-methoxy-2-((p-tolylthio)methyl)-4H-pyran-4-one", demonstrated its inhibitory effects on chemically induced neoplasia, suggesting potential applications in cancer prevention or treatment (Lam et al., 1979).
Antihyperglycemic Agents
Research into pyrazolone derivatives has identified potent antihyperglycemic agents effective in diabetic mouse models, indicating potential applications in diabetes management. These studies underline the importance of structural modification in achieving desired therapeutic effects (Kees et al., 1996).
Eigenschaften
IUPAC Name |
5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-3-5-12(6-4-10)18-9-11-7-13(15)14(16-2)8-17-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPURJHATSORJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)





![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)
![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)